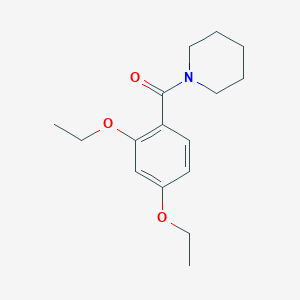![molecular formula C24H20ClFN2O3 B4756861 2-(4-chlorophenyl)-3-{2-[2-(2-fluorophenoxy)ethoxy]ethyl}-4(3H)-quinazolinone](/img/structure/B4756861.png)
2-(4-chlorophenyl)-3-{2-[2-(2-fluorophenoxy)ethoxy]ethyl}-4(3H)-quinazolinone
Vue d'ensemble
Description
2-(4-chlorophenyl)-3-{2-[2-(2-fluorophenoxy)ethoxy]ethyl}-4(3H)-quinazolinone is a synthetic compound that belongs to the class of quinazolinone derivatives. It has been widely used in scientific research due to its unique chemical structure and potential therapeutic applications.
Applications De Recherche Scientifique
2-(4-chlorophenyl)-3-{2-[2-(2-fluorophenoxy)ethoxy]ethyl}-4(3H)-quinazolinone has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer, anti-inflammatory, and antimicrobial properties. The compound has been tested in vitro and in vivo for its ability to inhibit the growth of cancer cells, reduce inflammation, and fight against bacterial and fungal infections. The scientific research applications of 2-(4-chlorophenyl)-3-{2-[2-(2-fluorophenoxy)ethoxy]ethyl}-4(3H)-quinazolinone are still being explored, and further studies are needed to fully understand its potential.
Mécanisme D'action
The mechanism of action of 2-(4-chlorophenyl)-3-{2-[2-(2-fluorophenoxy)ethoxy]ethyl}-4(3H)-quinazolinone is not fully understood. However, it is believed to work by inhibiting specific enzymes and proteins involved in cancer cell growth, inflammation, and microbial infections. The compound has been shown to interact with various cellular pathways, including the MAPK/ERK, PI3K/Akt, and NF-κB signaling pathways. The exact mechanism of action may vary depending on the specific application of the compound.
Biochemical and Physiological Effects:
2-(4-chlorophenyl)-3-{2-[2-(2-fluorophenoxy)ethoxy]ethyl}-4(3H)-quinazolinone has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis, inhibit angiogenesis, and reduce inflammation. The compound has also been shown to have antimicrobial effects against various bacteria and fungi. The biochemical and physiological effects of 2-(4-chlorophenyl)-3-{2-[2-(2-fluorophenoxy)ethoxy]ethyl}-4(3H)-quinazolinone are still being studied, and further research is needed to fully understand its potential.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(4-chlorophenyl)-3-{2-[2-(2-fluorophenoxy)ethoxy]ethyl}-4(3H)-quinazolinone in lab experiments include its high potency, selectivity, and low toxicity. The compound has been shown to be effective in inhibiting cancer cell growth, reducing inflammation, and fighting against microbial infections. However, the limitations of using 2-(4-chlorophenyl)-3-{2-[2-(2-fluorophenoxy)ethoxy]ethyl}-4(3H)-quinazolinone in lab experiments include its limited solubility in water and its potential for off-target effects. Researchers must carefully consider the dosage and administration of the compound to avoid any unwanted side effects.
Orientations Futures
There are several future directions for the scientific research of 2-(4-chlorophenyl)-3-{2-[2-(2-fluorophenoxy)ethoxy]ethyl}-4(3H)-quinazolinone. One potential direction is to explore its therapeutic potential in other diseases, such as autoimmune disorders and neurological disorders. Another direction is to optimize the synthesis method to improve the yield and purity of the compound. Additionally, further studies are needed to fully understand the mechanism of action and biochemical and physiological effects of 2-(4-chlorophenyl)-3-{2-[2-(2-fluorophenoxy)ethoxy]ethyl}-4(3H)-quinazolinone.
Propriétés
IUPAC Name |
2-(4-chlorophenyl)-3-[2-[2-(2-fluorophenoxy)ethoxy]ethyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClFN2O3/c25-18-11-9-17(10-12-18)23-27-21-7-3-1-5-19(21)24(29)28(23)13-14-30-15-16-31-22-8-4-2-6-20(22)26/h1-12H,13-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOBGCIFNPUWUPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)C3=CC=C(C=C3)Cl)CCOCCOC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClFN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenyl)-3-{2-[2-(2-fluorophenoxy)ethoxy]ethyl}quinazolin-4(3H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-methoxyethyl)-4-{[(1-phenylcyclopentyl)carbonyl]amino}benzamide](/img/structure/B4756779.png)
![5-[(2-methoxy-1-naphthyl)methylene]-1-(4-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4756790.png)
![N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-3-yl]-4-methylbenzenesulfonamide](/img/structure/B4756796.png)
![2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]phenyl 3,4,5-trimethoxybenzoate](/img/structure/B4756800.png)
![3-{[(2-methoxyphenoxy)acetyl]amino}benzamide](/img/structure/B4756802.png)
![N-[(allylamino)carbonothioyl]-5-chloro-2-thiophenesulfonamide](/img/structure/B4756814.png)
![N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2,4,6-trimethylbenzamide](/img/structure/B4756828.png)
![N-(4-methylphenyl)-N-[4-(4-morpholinyl)-4-oxobutyl]methanesulfonamide](/img/structure/B4756838.png)
![2-(4-fluorophenyl)-N-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B4756844.png)
![2-{4-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4756852.png)
![N-cyclopropyl-6-(2-furyl)-3-phenylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4756854.png)
![5,7-dimethyl[1,3]thiazolo[3,2-a]pyrimidin-4-ium perchlorate](/img/structure/B4756868.png)
![N-{3-[(cyclohexylamino)carbonyl]-1-ethyl-1H-pyrazol-4-yl}-2-(4-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4756871.png)
